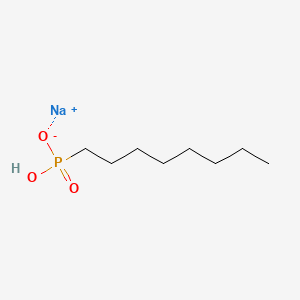
Sodium hydrogen octylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C8H18NaO3P . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phosphonate group attached to an octyl chain, which imparts specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with sodium hydroxide. The reaction can be represented as follows:
C8H17PO(OH)2+NaOH→C8H17PO(ONa)(OH)+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of octylphosphonic acid to this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: Sodium hydrogen octylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form octylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Octylphosphonic acid.
Reduction: Octylphosphine oxide.
Substitution: Various substituted phosphonates depending on the reagents used.
科学的研究の応用
Sodium hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: this compound is used in the formulation of detergents, corrosion inhibitors, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of sodium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphonate group can interact with metal ions, forming stable complexes that can influence various chemical and biological processes. The compound’s ability to form hydrogen bonds also plays a crucial role in its interaction with other molecules, affecting its solubility, stability, and reactivity.
類似化合物との比較
Octylphosphonic acid: Similar in structure but lacks the sodium ion.
Sodium dihydrogen phosphate: Contains a phosphonate group but with different alkyl chain length.
Sodium hexylphosphonate: Similar structure with a shorter alkyl chain.
Uniqueness: Sodium hydrogen octylphosphonate is unique due to its specific alkyl chain length and the presence of both sodium and phosphonate groups. This combination imparts distinct chemical properties, such as solubility in non-polar solvents and the ability to form stable complexes with metal ions, making it valuable in various applications.
生物活性
Sodium hydrogen octylphosphonate (SHOP) is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the context of microbial interactions and its role in various biochemical processes. This article reviews the current understanding of SHOP's biological activity, supported by data tables, case studies, and research findings.
This compound is characterized by its chemical formula C8H17NaO3P. It belongs to the class of phosphonates, which are known for their diverse applications in agriculture, pharmaceuticals, and as surfactants.
The biological activity of SHOP is largely attributed to its ability to interact with cellular membranes and influence various cellular processes. Specifically, it has been shown to affect ion transport mechanisms, particularly through sodium/hydrogen exchangers (NHEs), which play critical roles in maintaining cellular pH and volume.
- Ion Transport : SHOP has been implicated in modulating the activity of NHEs, which are essential for cellular homeostasis. Studies indicate that SHOP may enhance Na+/H+ exchange activity, influencing cell proliferation and survival under stress conditions .
Antimicrobial Activity
Research has demonstrated that SHOP exhibits antimicrobial properties, particularly against Gram-negative bacteria. The compound appears to disrupt bacterial outer membrane integrity, leading to increased permeability and cell lysis.
- Case Study : In a study examining the effects of SHOP on Escherichia coli, it was found that treatment with SHOP resulted in significant morphological changes and increased outer membrane vesicle (OMV) production. These OMVs were enriched with virulence factors and could modulate host immune responses .
Cytotoxicity
The cytotoxic effects of SHOP have been evaluated in various cell lines. While it shows promise as an antimicrobial agent, its effects on mammalian cells require careful consideration.
- Research Findings : A study reported that high concentrations of SHOP led to increased apoptosis in human lymphoblasts, indicating a potential risk for cytotoxicity at elevated doses .
Data Table: Summary of Biological Activities
特性
CAS番号 |
38304-27-7 |
|---|---|
分子式 |
C8H18NaO3P |
分子量 |
216.19 g/mol |
IUPAC名 |
sodium;hydroxy(octyl)phosphinate |
InChI |
InChI=1S/C8H19O3P.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChIキー |
XTZDEPJRUBPTCX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















